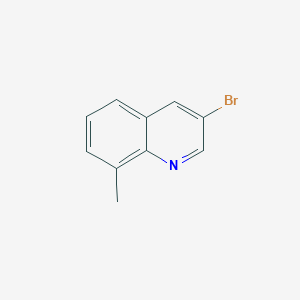

3-Bromo-8-methylquinoline

Description

Properties

IUPAC Name |

3-bromo-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTGZBWYHRHZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-8-methylquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-bromo-8-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. The strategic placement of a bromine atom at the 3-position and a methyl group at the 8-position of the quinoline scaffold offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. This document details the primary synthetic strategies, including the initial preparation of the 8-methylquinoline precursor via classical name reactions and subsequent regioselective bromination. Alternative multi-step approaches are also discussed, providing a holistic view of the available synthetic routes. Each section is supported by in-depth mechanistic insights, detailed experimental protocols, and comparative data to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this scaffold is a key strategy for modulating pharmacological activity. This compound serves as a critical intermediate, with the bromine atom at the C3 position acting as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the introduction of diverse molecular fragments, facilitating the exploration of chemical space in drug discovery programs. The methyl group at the C8 position influences the molecule's electronic and steric properties, which can impact its biological target engagement and metabolic stability. This guide will provide the foundational knowledge required for the efficient and reliable synthesis of this important chemical entity.

Synthesis of the Precursor: 8-Methylquinoline

The journey to this compound begins with the robust synthesis of its precursor, 8-methylquinoline. Two classical and widely employed methods for this purpose are the Skraup synthesis and the Doebner-von Miller reaction.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a powerful method for the preparation of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][2][3][4] In the case of 8-methylquinoline, the starting aromatic amine is o-toluidine.

Mechanism: The reaction proceeds through a series of steps:

-

Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael addition of the o-toluidine to the acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form a dihydroquinoline.

-

Oxidation of the dihydroquinoline by the oxidizing agent (e.g., nitrobenzene or arsenic acid) to yield the aromatic 8-methylquinoline.[3]

The Skraup reaction is known for its often vigorous and exothermic nature, requiring careful control of reaction conditions.[1][5] Despite this, it can provide good yields of the desired quinoline.[1]

Caption: The Skraup synthesis pathway for 8-methylquinoline.

Experimental Protocol: Skraup Synthesis of 8-Methylquinoline [1]

-

Materials: o-Toluidine, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

-

Procedure:

-

In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

To this cooled mixture, slowly add o-toluidine with continuous stirring.

-

Add the oxidizing agent, nitrobenzene. A small amount of ferrous sulfate can be added to moderate the reaction.

-

Heat the mixture carefully. The reaction is often exothermic and may require initial heating to start, after which the heat source may need to be removed to control the reaction rate.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

After cooling, dilute the reaction mixture with water and neutralize it with a concentrated sodium hydroxide solution. This step should be performed with caution due to the heat generated.

-

The crude 8-methylquinoline can be isolated by steam distillation.

-

The collected distillate is then extracted with an organic solvent (e.g., toluene), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure 8-methylquinoline.

-

Data Summary: Skraup Synthesis of 8-Methylquinoline

| Parameter | Value | Reference |

| Typical Yield | 67-90% | [1] |

| Purity | >96% | [1] |

| Boiling Point | 246-248 °C | [6] |

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a related and often more controlled method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4][7] For the synthesis of 8-methylquinoline, o-toluidine is reacted with an α,β-unsaturated aldehyde like crotonaldehyde.

Mechanism: The mechanism is similar to the Skraup synthesis but starts with the pre-formed α,β-unsaturated carbonyl compound. It involves a conjugate addition of the aniline to the carbonyl compound, followed by cyclization, dehydration, and oxidation.[7]

Caption: Doebner-von Miller reaction for 8-methylquinoline synthesis.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Methylquinoline [8]

-

Materials: o-Toluidine, crotonaldehyde, hydrochloric acid, zinc chloride (optional, as a Lewis acid catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of o-toluidine in aqueous hydrochloric acid.

-

Heat the solution to reflux.

-

Slowly add crotonaldehyde to the refluxing solution from the dropping funnel over a period of 1-2 hours to control the exothermic reaction.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution.

-

Isolate the crude product by extraction with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Synthesis of this compound: Key Strategies

With 8-methylquinoline in hand, the next critical step is the introduction of a bromine atom at the 3-position. This can be achieved through direct electrophilic bromination or via a multi-step sequence involving a Sandmeyer reaction.

Strategy 1: Direct Electrophilic Bromination

Direct bromination of the quinoline ring is a common method for introducing a bromine substituent. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the directing effects of the substituents on the quinoline ring.[9] In quinoline itself, electrophilic substitution typically occurs at the 5- and 8-positions in the carbocyclic ring.[9] The electron-donating methyl group at the 8-position in 8-methylquinoline further activates the carbocyclic ring towards electrophilic attack. However, achieving selective bromination at the 3-position of the pyridine ring is challenging and often requires specific reaction conditions.

Mechanism of Electrophilic Bromination: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A bromine electrophile (Br⁺), often generated from a brominating agent like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid, attacks the electron-rich quinoline ring to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity, yielding the brominated quinoline.[10]

Controlling Regioselectivity: To favor bromination at the 3-position, reaction conditions can be manipulated. For instance, performing the reaction in the presence of a strong acid can protonate the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack. However, some literature suggests that specific conditions, such as the use of Br₂ in the presence of HCl and nitrobenzene, can lead to the formation of the 3-bromo derivative.[11] Another approach involves the use of milder brominating agents like NBS under controlled temperatures.[12]

Caption: Direct bromination of 8-methylquinoline.

Experimental Protocol: Direct Bromination of 8-Methylquinoline [12]

-

Materials: 8-Methylquinoline, N-bromosuccinimide (NBS), dichloromethane (DCM) or acetic acid.

-

Procedure:

-

Dissolve 8-methylquinoline in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.

-

Data Summary: this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [12] |

| Molecular Weight | 222.08 g/mol | [12] |

| Typical Yield | 65-75% | [12] |

| Physical State | Solid |

Strategy 2: The Sandmeyer Reaction Pathway

An alternative and often more regioselective route to this compound involves the Sandmeyer reaction.[13][14][15] This multi-step pathway begins with the synthesis of 3-amino-8-methylquinoline, which is then converted to the target compound.

Pathway Overview:

-

Nitration of 8-methylquinoline: Introduction of a nitro group, which can then be reduced to an amino group. The directing effects of the quinoline ring system and the methyl group need to be considered to achieve nitration at the desired position.

-

Reduction of the nitro group: Conversion of the 3-nitro-8-methylquinoline to 3-amino-8-methylquinoline.

-

Sandmeyer Reaction: Diazotization of the 3-amino-8-methylquinoline followed by treatment with a copper(I) bromide source to replace the diazonium group with a bromine atom.

Mechanism of the Sandmeyer Reaction: The Sandmeyer reaction proceeds via a radical mechanism. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) salt, which facilitates the replacement of the diazonium group with a halide.[14][15]

Caption: Sandmeyer reaction pathway to this compound.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-8-methylquinoline

-

Materials: 3-Amino-8-methylquinoline, sodium nitrite, hydrochloric acid, copper(I) bromide, hydrobromic acid.

-

Procedure (Diazotization):

-

Dissolve 3-amino-8-methylquinoline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Procedure (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of method will depend on factors such as the desired scale of the reaction, available starting materials, and the required level of regiochemical purity. The direct bromination of 8-methylquinoline offers a more concise route, but requires careful control to achieve the desired 3-bromo isomer. The multi-step Sandmeyer reaction pathway, while longer, provides a more reliable method for ensuring the correct regiochemistry. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

- 1. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. This compound (66438-80-0) for sale [vulcanchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Bromo-8-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous therapeutic agents. The strategic substitution on this bicyclic aromatic heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromine atom, as in 3-Bromo-8-methylquinoline, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Furthermore, the methyl group at the 8-position can influence the molecule's conformation and metabolic stability, potentially enhancing its drug-like properties.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. While some experimental data for this specific molecule is not extensively reported in publicly available literature, this guide will leverage data from closely related analogues and established principles of physical organic chemistry to provide expected values and detailed experimental protocols for their determination. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required for the thorough characterization of this and similar novel chemical entities.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is the unambiguous confirmation of its structure. For this compound, this involves a combination of spectroscopic techniques.

Molecular Formula: C₁₀H₈BrN

Molecular Weight: 222.08 g/mol [1][2]

CAS Number: 66438-80-0[2][3][4][5]

Synonyms: While not extensively used, potential synonyms include 3-bromo-8-methyl-quinoline.[3]

Physicochemical Properties: Knowns and Expectations

A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Reported/Expected Value | Comments and Rationale for Expected Values |

| Melting Point (°C) | Data not available | Expected to be a solid at room temperature. The melting point will be influenced by the crystal lattice energy. For comparison, the related compound 8-Bromo-2-methylquinoline has a melting point of 69-70 °C (342-343 K).[6] The positional isomerism will affect the crystal packing and thus the melting point. |

| Boiling Point (°C) | Data not available | Expected to have a high boiling point due to its molecular weight and aromatic nature. Boiling points of brominated quinolines are typically above 250 °C at atmospheric pressure. |

| Solubility | Data not available | Expected to be poorly soluble in water due to its hydrophobic aromatic core. It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and dimethyl sulfoxide (DMSO). |

| pKa | Data not available | The quinoline nitrogen is basic. The pKa of the conjugate acid of quinoline is approximately 4.9. The electron-withdrawing effect of the bromine atom at the 3-position is expected to slightly decrease the basicity of the nitrogen, resulting in a pKa value slightly lower than 4.9. |

| LogP | Data not available | The octanol-water partition coefficient (LogP) is expected to be in the range of 3-4, indicating significant lipophilicity. This is based on the contribution of the quinoline core, the bromine atom, and the methyl group. The calculated XLogP3 for the isomeric 8-bromo-2-methylquinoline is 3.4.[1] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis provides the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

-

Methyl Protons (8-CH₃): A singlet peak is expected around δ 2.5-2.8 ppm. For comparison, the methyl protons of 8-methylquinoline appear at δ 2.825 ppm.[7]

-

Aromatic Protons: Six distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are typically the most deshielded. The bromine at the 3-position will significantly influence the chemical shift of the H2 and H4 protons. Protons on the benzene ring (H5, H6, H7) will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

The proton-decoupled ¹³C NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

-

Methyl Carbon (8-CH₃): A signal is expected in the aliphatic region, typically around δ 15-20 ppm.

-

Aromatic Carbons: Nine signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and is expected to appear in the range of δ 115-125 ppm. The carbons of the pyridine ring (C2 and C4) will be deshielded due to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, a key feature will be the isotopic pattern of bromine.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 221 and 223). The nominal molecular weight is 222.08 g/mol .[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Data:

-

C-H stretching (aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks for the methyl group are expected around 2850-3000 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): A series of sharp peaks will be observed in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-Br stretching: A peak is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and comprehensive physicochemical characterization of this compound.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is crystalline and has been thoroughly dried to remove any residual solvent.

-

Capillary Loading: Finely powder a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Rationale: To confirm the chemical structure by identifying the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.

-

Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using standard parameters. Typically, a small number of scans are sufficient.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans and a longer relaxation delay will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Protocol 3: Mass Spectrometry

Rationale: To confirm the molecular weight and the presence of bromine through its characteristic isotopic pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Alternatively, direct infusion Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, or ESI/APCI for LC-MS).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Examine the resulting mass spectrum for the molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units will confirm the presence of a single bromine atom.

Protocol 4: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and distribution.

Methodology (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the aqueous solubility.

Synthesis of this compound: A Conceptual Overview

Caption: A conceptual synthetic pathway for this compound via a modified Skraup synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related brominated quinolines suggest that this compound should be handled with care.[8][9]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicity: Brominated aromatic compounds can be irritants to the skin, eyes, and respiratory tract.[8] Avoid inhalation, ingestion, and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its known and expected physicochemical characteristics, along with detailed experimental protocols for their determination. While there is a need for further experimental studies to fully characterize this compound, the information and methodologies presented here offer a solid foundation for researchers working with this and other substituted quinoline derivatives. Future research should focus on the experimental determination of the properties outlined in this guide, as well as exploring the synthetic utility of this compound in the development of new functional molecules.

References

- 1. 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66438-80-0 | this compound - AiFChem [aifchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 66438-80-0 [chemicalbook.com]

- 5. This compound | 66438-80-0 [amp.chemicalbook.com]

- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a paramount heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and privileged structure in the design of targeted therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to an integrated analysis of the scaffold's synthesis, mechanism of action, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices in synthetic protocols and explore the scaffold's role in the development of potent kinase inhibitors, providing a robust foundation for future drug discovery endeavors.

Introduction: The Ascendancy of a Privileged Scaffold

Initially, a query for CAS number 66438-80-0 identifies the compound 3-bromo-8-methylquinoline. However, for the drug development professional, the structurally distinct 1H-pyrazolo[3,4-b]pyridine scaffold, often the intended subject of such inquiries, represents a far more fertile ground for therapeutic innovation. This bicyclic heterocycle, an isostere of purine, has garnered immense interest due to its ability to form key hydrogen bonding interactions within the ATP-binding sites of numerous protein kinases.[1][2] Its rigid structure provides a robust framework for the precise orientation of substituents, enabling the fine-tuning of potency and selectivity.

The 1H-tautomer of the pyrazolo[3,4-b]pyridine ring system is significantly more stable than its 2H counterpart, a critical consideration in rational drug design.[3] This inherent stability, coupled with the vast synthetic accessibility and diverse biological activities, underpins its status as a "privileged scaffold".[4] Over 300,000 derivatives have been described in scientific literature and patents, highlighting the intensive research and development efforts centered on this core.[3] This guide will focus on the practical application of this knowledge, with a particular emphasis on its role in oncology through the inhibition of key signaling pathways.

Synthetic Strategies: From Core Construction to Functionalization

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.[3] The former is more prevalent in the literature.

Key Synthetic Workflow: Cyclocondensation of 5-Aminopyrazoles

A robust and widely employed method involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach offers a high degree of convergence and allows for the introduction of diversity elements at various positions of the final scaffold.

References

Preamble: Situating 3-Bromo-8-methylquinoline in Modern Drug Discovery

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Bromo-8-methylquinoline

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its rigid, planar aromatic system provides an ideal framework for interacting with various biological targets, including enzymes and nucleic acids.[3][4] This guide focuses on a specific, yet under-investigated derivative: This compound .

While direct experimental data on this precise molecule is sparse in publicly accessible literature, its structural features—the quinoline core, a bromine atom at the C3 position, and a methyl group at the C8 position—allow for a robust, evidence-based prediction of its potential biological activities. The bromine at C3 serves as a crucial synthetic handle for further chemical modification via modern cross-coupling reactions, while also potentially enhancing biological potency through halogen bonding and lipophilicity modulation.[1][5] The C8-methyl group can influence the molecule's steric and electronic properties, impacting its interaction with target biomolecules.[6]

This document, intended for researchers and drug development professionals, will therefore synthesize data from closely related analogues to construct a predictive profile of this compound's likely biological activities. We will delve into its potential as both an anticancer and antimicrobial agent, detailing hypothesized mechanisms of action, providing actionable experimental protocols for its evaluation, and visualizing the complex biological pathways it may influence.

Part 1: Anticancer Potential of this compound

The quinoline framework is integral to numerous anticancer agents, which exert their effects through diverse mechanisms of action including kinase inhibition, DNA intercalation, and disruption of topoisomerase function.[3][7][8] Based on the structure of this compound, we can hypothesize its involvement in several of these pathways.

Hypothesized Mechanisms of Action

A. Protein Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9][10] Many quinoline-based molecules have been developed as potent kinase inhibitors.[7][10] Specifically, 3-substituted quinolines have shown potent inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[5] The 3-bromo position is an ideal site for synthetic elaboration to target the ATP-binding pocket of various kinases. The core scaffold can engage in essential hydrogen bonding, while tailored substitutions at the C3 position can exploit hydrophobic pockets to enhance potency and selectivity.[5]

B. DNA Intercalation & Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, ultimately leading to apoptosis.[3][4] Several quinoline analogues, such as doxorubicin and mitoxantrone, function through this mode of action.[3] Furthermore, this intercalation can interfere with the function of DNA topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[4] Studies on highly brominated quinolines have demonstrated inhibitory effects on human topoisomerase I, suggesting that this compound may share this capability.[11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, a cytotoxic event that is particularly detrimental to rapidly dividing cancer cells.[4]

Visualizing a Potential Target Pathway: PDGFR Signaling

The Platelet-Derived Growth Factor Receptor (PDGFR) pathway is a critical driver of cell proliferation, migration, and angiogenesis. Its aberrant activation is implicated in various cancers. 3-substituted quinolines are known to inhibit PDGFR tyrosine kinase activity.[5] The diagram below illustrates this signaling cascade and the potential point of inhibition.

Caption: Potential inhibition of the PDGFR signaling pathway by this compound.

Experimental Evaluation: In Vitro Cytotoxicity Screening

The first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of human cancer cell lines.[12] The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell viability based on mitochondrial metabolic activity.[13][14]

Caption: General workflow for determining the IC50 value of a test compound using the MTT assay.

-

Cell Culture & Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colorectal, HeLa for cervical) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.[12] Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation & Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[15]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[12]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[13]

-

Solubilization & Measurement: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate gently for 10 minutes. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.[12][15]

Based on published data for similar brominated quinoline derivatives, we can anticipate the potential potency of this compound.

| Compound ID/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound (Hypothetical) | C6 (Rat Glioblastoma) | ~10-20 | N/A |

| This compound (Hypothetical) | HeLa (Human Cervical Cancer) | ~5-15 | N/A |

| This compound (Hypothetical) | HT-29 (Human Colorectal Adenocarcinoma) | ~5-15 | N/A |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT-29 | 5.45-9.6 µg/mL | [1][11] |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioblastoma) | 12.3 µg/mL | [1] |

Part 2: Antimicrobial Potential of this compound

The quinoline scaffold is the basis for the quinolone class of antibiotics, which are highly effective broad-spectrum antibacterial agents.[16] Their primary mechanism involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and segregation. By trapping the enzyme-DNA complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome. The presence of halogen substituents on the quinoline ring has been shown to modulate and often enhance antimicrobial activity.[17]

Hypothesized Mechanism of Action

It is highly probable that this compound will exert its antibacterial effects through the established quinolone mechanism: dual inhibition of DNA gyrase and topoisomerase IV. The N1-C8 axis of the quinoline ring is crucial for this activity, and while the 8-methyl group could introduce steric hindrance, it may also enhance binding in specific pockets of the enzyme-DNA complex. The 3-bromo substituent can increase lipophilicity, potentially improving cell wall penetration, and may form halogen bonds with the target enzymes, enhancing binding affinity.

Experimental Evaluation: Antimicrobial Susceptibility Testing

To assess the antibacterial activity of this compound, the standard and most quantitative method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a widely used, high-throughput technique for MIC determination.[19][20]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

-

Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Prepare Mueller-Hinton Broth (MHB) for bacterial culture.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate, resulting in a range of concentrations.[18]

-

Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, and then dilute further to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted compound. This brings the total volume in each well to 100 µL.

-

Controls: Include a positive control (wells with bacteria and MHB but no compound) to confirm bacterial growth and a negative control (wells with MHB only) to ensure sterility. A known antibiotic like Ciprofloxacin should be run in parallel as a reference standard.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[18]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).[19]

The antimicrobial potency of quinolines can vary significantly based on substitution patterns.

| Compound ID/Name | Bacterial Strain | Predicted MIC (µg/mL) | Reference (for related compounds) |

| This compound (Hypothetical) | S. aureus (Gram-positive) | ~4-16 | [21] |

| This compound (Hypothetical) | E. coli (Gram-negative) | ~8-32 | [16][21] |

| Ciprofloxacin (Reference) | S. aureus | ≤1 | [18] |

| Ciprofloxacin (Reference) | E. coli | ≤0.5 | [18] |

Conclusion and Future Directions

This guide posits that This compound is a molecule of significant therapeutic potential, warranting further investigation. Based on extensive structure-activity relationship data from related analogues, it is predicted to exhibit both anticancer and antimicrobial properties. Its likely mechanisms of action include the inhibition of cancer-relevant protein kinases, interference with DNA topoisomerases, and disruption of bacterial DNA gyrase.

The immediate next step is the empirical validation of these hypotheses. The detailed protocols provided herein for in vitro cytotoxicity and antimicrobial susceptibility testing offer a clear roadmap for the initial biological characterization of this compound. Positive results from these primary screens would justify progression to more advanced studies, including:

-

Mechanism of Action Studies: Kinase profiling assays, DNA binding studies, and topoisomerase inhibition assays to confirm the specific molecular targets.

-

Structure-Activity Relationship (SAR) Exploration: Leveraging the 3-bromo position as a synthetic handle to create a focused library of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of promising lead compounds in animal models of cancer and infectious disease.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ijprajournal.com [ijprajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. mdpi.com [mdpi.com]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-8-methylquinoline derivatives potential applications

An In-Depth Technical Guide to the Potential Applications of 3-Bromo-8-Methylquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile derivative: This compound . The strategic placement of a bromine atom at the C3-position and a methyl group at the C8-position provides a unique platform for synthetic elaboration, enabling the development of novel therapeutic agents. The bromine atom serves as a reactive handle for sophisticated cross-coupling reactions, while the methyl group influences the molecule's steric and electronic profile. This document provides a comprehensive overview of the synthetic strategies, potential therapeutic applications, and future research directions for derivatives of this promising scaffold, intended for researchers and drug development professionals.

The this compound Scaffold: A Privileged Starting Point

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a fundamental motif in drug discovery.[3] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties.[1][3][4]

The this compound core offers two key points for chemical modification:

-

The C3-Bromo Group: This halogen atom is not merely a substituent; it is a versatile functional handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination), allowing for the precise introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. This capability is crucial for exploring structure-activity relationships (SAR) and fine-tuning the pharmacological profile of the resulting derivatives.

-

The C8-Methyl Group: The methyl group at the C8-position influences the molecule's lipophilicity and steric conformation. It can impact how the molecule binds to biological targets and can also be a site for metabolic activity. Its presence can subtly modulate the electronic properties of the quinoline ring system, further influencing reactivity and biological function.[5]

This combination of a reactive center and a modulating group makes this compound an exceptionally valuable starting material for building libraries of complex molecules with diverse therapeutic potential.

Synthetic Strategies and Derivatization Potential

The synthesis of the core this compound scaffold and its subsequent derivatization are key to unlocking its therapeutic potential. While a direct, one-pot synthesis may not be common, multi-step sequences starting from substituted anilines are well-established.

A plausible synthetic approach involves the Gould-Jacobs reaction to form the quinoline ring, followed by regioselective bromination.[6] The true power of this scaffold, however, lies in its derivatization.

Caption: Synthetic and derivatization pathways for this compound.

The C3-bromo position is particularly activated for nucleophilic aromatic substitution and, more importantly, for metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to optimize biological activity.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the 3-Bromo Group

This protocol provides a generalized methodology for introducing aryl or heteroaryl groups at the C3-position, a key step in generating diversity for screening.

Objective: To synthesize 3-aryl-8-methylquinoline derivatives.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-8-methylquinoline derivative.

Potential Therapeutic Applications

The versatility of the this compound scaffold allows for its derivatives to be tailored to interact with a wide range of biological targets.

Anticancer Agents

The quinoline core is a well-established pharmacophore in oncology.[7] Derivatives can exert anticancer effects through various mechanisms, including the inhibition of kinases crucial for cancer cell signaling, DNA intercalation, and induction of apoptosis.[2][7][8] The strategic functionalization of the 3-position of the quinoline ring can lead to potent and selective inhibitors of key cancer-related pathways.[5]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases such as EGFR, VEGFR-2, and PI3K, which are often dysregulated in cancer.[5] By introducing specific aryl or heteroaryl groups at the C3-position, derivatives can be designed to fit into the ATP-binding pocket of these enzymes.

-

Topoisomerase Inhibition: Certain planar aromatic systems, like quinolines, can intercalate between DNA base pairs and inhibit topoisomerase enzymes, which are vital for DNA replication and repair.[9] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

-

Apoptosis Induction: Highly brominated quinolines have been shown to induce apoptosis, a form of programmed cell death.[9]

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Quantitative Data Summary: Anticancer Activity of Related Bromo-Quinolines

While specific data for this compound derivatives is emerging, the activity of structurally related compounds provides a strong rationale for their development.

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 | Topoisomerase I Inhibition | [10] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Cancer) | 9.8 | Topoisomerase I Inhibition | [10] |

| Brominated Methoxyquinolines | HT29 (Colon Cancer) | 5.45 - 9.6 | Apoptosis Induction | [9] |

| 8-Bromo-6-cyanoquinoline | A549 (Lung Cancer) | 2 - 50 | Antiproliferative | [11] |

Antimicrobial Agents

The quinolone scaffold is the backbone of a major class of antibiotics (fluoroquinolones) that target bacterial DNA gyrase and topoisomerase IV.[12] There is a pressing need for new antibacterial agents to combat rising antimicrobial resistance. Novel quinoline derivatives, including those derived from this compound, represent a promising avenue for research.

Potential Mechanisms:

-

Inhibition of DNA Gyrase: By modifying the quinoline core, new derivatives can be developed that interfere with bacterial DNA replication, leading to bactericidal effects.[12]

-

Disruption of Cell Membrane: Some heterocyclic compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death.

-

Biofilm Inhibition: The ability to prevent or disrupt bacterial biofilms is a critical attribute for new antibiotics, and quinoline derivatives have shown potential in this area.

Derivatives have shown potent activity against multidrug-resistant Gram-positive strains, including C. difficile and MRSA.[13]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's disease (AD) are complex and multifactorial.[14][15] The quinoline scaffold is being explored for developing multi-target-directed ligands that can address several pathological aspects of AD simultaneously.[16]

Potential Mechanisms:

-

Cholinesterase Inhibition: Some quinoline derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14] This is a key strategy in the symptomatic treatment of AD.

-

Metal Chelation: The 8-hydroxyquinoline scaffold is a known metal chelator.[16][17] Derivatives of this compound could be modified to chelate redox-active metal ions like copper and zinc, which are implicated in amyloid-β aggregation and oxidative stress in the AD brain.

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), quinoline derivatives can protect neuronal cells from oxidative damage, a common feature of neurodegenerative diseases.[18]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, standardized biological assays are essential.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening.

Future research should focus on:

-

Exploring Novel Derivatizations: Utilizing a broader range of cross-coupling reactions to introduce novel functionalities at the C3-position.

-

Multi-Target Drug Design: Intentionally designing derivatives to modulate multiple targets within a disease pathway, particularly for complex conditions like cancer and neurodegenerative diseases.

-

Pharmacokinetic Optimization: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to improve their drug-like properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which active compounds exert their biological effects.

References

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

- 16. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Alzheimer's Association International Conference [alz.confex.com]

An In-Depth Technical Guide to the Spectral Characteristics of 3-Bromo-8-methylquinoline

This guide provides a detailed analysis of the expected spectral data for 3-bromo-8-methylquinoline (CAS No. 66438-80-0), a substituted quinoline of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for the characterization and verification of synthesized this compound.

Molecular Structure and Key Features

This compound is a derivative of quinoline with a bromine atom at the 3-position and a methyl group at the 8-position. These substitutions significantly influence the electronic environment of the quinoline ring system, leading to predictable shifts in its spectral signatures. Understanding these influences is paramount for accurate spectral interpretation.

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and coupling patterns of the five aromatic protons and the three methyl protons. The bromine at C3 will deshield the adjacent protons, while the methyl group at C8 will have a shielding effect on its neighboring protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2.0 |

| H-4 | 8.0 - 8.2 | d | ~2.0 |

| H-5 | 7.6 - 7.8 | d | ~8.0 |

| H-6 | 7.3 - 7.5 | t | ~7.5 |

| H-7 | 7.5 - 7.7 | d | ~7.0 |

| CH₃ | 2.6 - 2.8 | s | - |

Note: These are estimated values based on known substituent effects on the quinoline ring system.

Interpretation of the Predicted ¹H NMR Spectrum

-

H-2 and H-4: These protons are on the pyridine ring and are adjacent to the nitrogen atom, making them the most deshielded. The bromine at C3 further deshields them. They are expected to appear as doublets due to meta-coupling with each other.

-

H-5, H-6, and H-7: These protons are on the benzene ring. Their chemical shifts are influenced by the electron-donating methyl group at C8.

-

CH₃ Protons: The methyl protons at C8 are expected to appear as a singlet in the upfield region of the aromatic spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 118 - 120 |

| C-4 | 138 - 140 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 127 - 129 |

| C-7 | 129 - 131 |

| C-8 | 135 - 137 |

| C-8a | 146 - 148 |

| CH₃ | 18 - 20 |

Note: These are estimated values based on known substituent effects on the quinoline ring system.

Interpretation of the Predicted ¹³C NMR Spectrum

-

C-2 and C-4: These carbons, being adjacent to the electronegative nitrogen, will be significantly deshielded and appear downfield.

-

C-3: The carbon atom directly attached to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

-

C-8: The carbon bearing the methyl group will also be deshielded.

-

CH₃ Carbon: The methyl carbon will be the most shielded and will appear at the highest field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same instrument setup as for ¹H NMR.

-

Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally necessary compared to ¹H NMR.

-

Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| 1600-1450 | Aromatic C=C and C=N stretch | Medium to Strong |

| 1400-1350 | C-H bend (CH₃) | Medium |

| 800-700 | C-H out-of-plane bend | Strong |

| 700-500 | C-Br stretch | Medium to Strong |

Interpretation of the Predicted IR Spectrum

-

Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline ring.

-

Aliphatic C-H Stretch: The bands below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

-

C=C and C=N Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring system.

-

C-Br Stretch: A distinct absorption in the fingerprint region (below 1000 cm⁻¹) is expected for the C-Br bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a disc. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₀H₈BrN

-

Molecular Weight: Approximately 221.08 g/mol

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 221 and 223. This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

Predicted Fragmentation Pattern

The molecular ion of this compound is expected to be relatively stable due to its aromatic nature. However, some fragmentation can be anticipated:

-

Loss of Br: A fragment ion corresponding to the loss of the bromine atom (M - Br)⁺ at m/z 142.

-

Loss of HCN: A common fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide, which would lead to a fragment at m/z 194/196.

Caption: A simplified representation of the predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is then vaporized under high vacuum.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

A Technical Guide to the Synthesis of 3-Bromo-8-methylquinoline: Starting Materials and Strategic Considerations

Abstract

3-Bromo-8-methylquinoline is a key heterocyclic scaffold utilized in the development of novel pharmaceutical agents and functional materials. Its targeted synthesis requires a nuanced understanding of quinoline chemistry, particularly concerning regioselective functionalization. This technical guide provides an in-depth analysis of the principal synthetic strategies for preparing this compound, with a core focus on the selection of appropriate starting materials and the mechanistic rationale behind each approach. We will dissect two primary, field-proven pathways: (I) the synthesis of the 8-methylquinoline core followed by regioselective bromination, and (II) direct synthesis methodologies employing pre-functionalized precursors. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate informed decisions in the laboratory.

Retrosynthetic Analysis and Strategic Overview

The structure of this compound presents a clear synthetic challenge: the precise installation of two distinct substituents on the quinoline core. A retrosynthetic analysis reveals two logical disconnections, forming the basis of our strategic discussion.

Strategy I involves disconnecting the C-Br bond first, leading to the intermediate 8-methylquinoline . This intermediate is then disconnected via the classical Skraup synthesis, leading back to commercially available o-toluidine and glycerol .

Strategy II considers the formation of the quinoline ring from precursors already containing the key atoms. For instance, the Combes synthesis approach would involve the reaction of o-toluidine with a brominated β-dicarbonyl compound.

The selection between these strategies hinges on factors such as starting material availability, reaction scalability, overall yield, and, critically, the ability to control the regiochemical outcome of the bromination step.

Caption: Retrosynthetic analysis of this compound.

Strategy I: Post-Cyclization Bromination

This is arguably the most common and well-documented approach. It separates the synthesis into two distinct and manageable stages: first, the construction of the quinoline core, and second, the selective introduction of the bromine atom.

Step A: Synthesis of 8-Methylquinoline via Skraup Reaction

The Skraup synthesis is a robust and classic method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

-

Starting Materials:

-

o-Toluidine (2-methylaniline): The primary aromatic amine that forms the benzene portion of the quinoline and provides the C8-methyl group.

-

Glycerol: Dehydrates in situ under the acidic conditions to form acrolein, the three-carbon electrophile.[3][4]

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.[5]

-

Oxidizing Agent: Traditionally, arsenic pentoxide or nitrobenzene is used to oxidize the dihydroquinoline intermediate to the aromatic quinoline.[4][5] The nitrobenzene corresponding to the starting amine can be used, as its reduction product (aniline) can be recycled.[4]

-

Causality and Mechanism: The reaction proceeds through several key stages:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4]

-

Michael Addition: The amino group of o-toluidine undergoes a conjugate (Michael) addition to acrolein.[4]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration and Oxidation: The cyclized intermediate dehydrates and is then oxidized to form the stable, aromatic 8-methylquinoline ring system.[4][5]

Caption: Workflow for the Skraup synthesis of 8-methylquinoline.

Experimental Protocol: Synthesis of 8-Methylquinoline [6]

-

Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel with o-toluidine.

-

Reagent Addition: Carefully add concentrated sulfuric acid, followed by glycerol. An oxidizing agent, such as nitrobenzene, is then added. Ferrous sulfate can be added to moderate the often vigorous and exothermic reaction.[4]

-

Reaction Conditions: Heat the mixture to approximately 140-150°C. The reaction is typically maintained at this temperature for several hours.[7]

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude 8-methylquinoline is typically purified by steam distillation or vacuum distillation to yield a colorless to pale-yellow liquid.[6]

Step B: Regioselective Bromination of 8-Methylquinoline

With the 8-methylquinoline core synthesized, the next critical step is the introduction of a bromine atom at the C-3 position. Direct electrophilic bromination of the quinoline ring is complex. Under acidic conditions, the pyridine nitrogen is protonated, deactivating the heterocyclic ring and directing substitution to the benzene ring, primarily at C5 and C8.[8] Therefore, achieving C-3 bromination requires specific conditions that favor substitution on the pyridine ring.

-

Starting Materials & Reagents:

-

8-Methylquinoline: The substrate from Step A.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for selective bromination.[9] Elemental bromine (Br₂) in a suitable solvent like dichloromethane or acetic acid can also be used.[9]

-

Solvent: Dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetic acid are typically employed.

-

Causality and Mechanism: The regioselectivity of bromination on the quinoline nucleus is highly dependent on reaction conditions. While the benzene ring is generally more susceptible to electrophilic attack, substitution at the C-3 position of the pyridine ring can be achieved. This is often accomplished under conditions that likely proceed through a radical mechanism or by carefully controlling the electrophilicity of the bromine source. The methyl group at C-8 does not strongly direct substitution to the C-3 position electronically, making condition selection paramount.[9]

Experimental Protocol: Bromination of 8-Methylquinoline [9]

-

Reaction Setup: Dissolve 8-methylquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flask protected from light.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add N-bromosuccinimide (NBS) (1.1-1.2 equivalents) portion-wise over 15-30 minutes.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Wash the organic layer with water and brine.

-